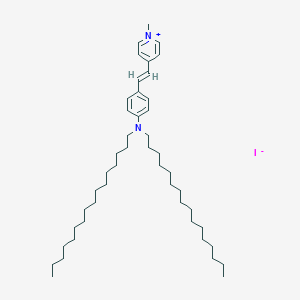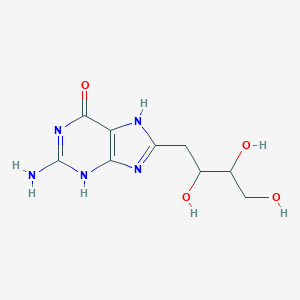
8-(2,3,4-Trihydroxybutyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,3,4-Trihydroxybutyl)guanine, commonly known as Thymine Glycol, is a modified base of DNA that is formed as a result of oxidative damage. It is a biomarker for oxidative stress and is used as a tool to study the mechanisms of oxidative damage in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging.
作用機序
Thymine Glycol disrupts the normal base pairing in DNA, leading to mutations and genomic instability. It can also interfere with DNA replication and transcription. Thymine Glycol is recognized and repaired by the base excision repair pathway.
生化学的および生理学的効果
Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It has been shown to induce apoptosis in cancer cells and to be involved in the pathogenesis of Alzheimer's disease. Thymine Glycol can also lead to the formation of DNA adducts, which can cause mutations and genomic instability.
実験室実験の利点と制限
Thymine Glycol is a useful biomarker for oxidative damage in DNA. It is easy to detect and quantify using various analytical techniques, including HPLC and mass spectrometry. However, Thymine Glycol is unstable and tends to decompose, making it challenging to synthesize and handle in the lab. Thymine Glycol is also affected by factors such as pH and temperature, which can affect its stability and reactivity.
将来の方向性
Future research on Thymine Glycol could focus on developing more efficient synthesis methods and improving its stability. Thymine Glycol could also be used as a biomarker for oxidative stress in various diseases, including cancer and neurological disorders. Further studies could explore the role of Thymine Glycol in aging and the development of age-related diseases. Additionally, Thymine Glycol could be used as a tool to study the effects of antioxidants on oxidative damage in DNA.
合成法
Thymine Glycol can be synthesized by the reaction of thymine with hydroxyl radicals or reactive oxygen species. It can also be synthesized by the reaction of thymine with malondialdehyde, a product of lipid peroxidation. The synthesis of Thymine Glycol is challenging due to its instability and tendency to decompose.
科学的研究の応用
Thymine Glycol is used as a biomarker for oxidative damage in DNA. It is used to study the mechanisms of oxidative damage and repair in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It is also used as a tool to study the effects of antioxidants on oxidative damage in DNA.
特性
CAS番号 |
120083-56-9 |
|---|---|
製品名 |
8-(2,3,4-Trihydroxybutyl)guanine |
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC名 |
2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |
InChIキー |
LACJNFVQUVDCCC-UHFFFAOYSA-N |
異性体SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |
正規SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
同義語 |
8-(2,3,4-trihydroxybutyl)guanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



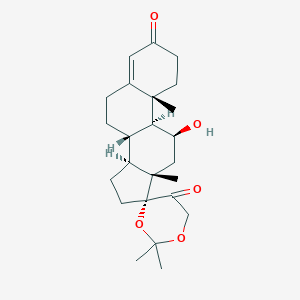
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
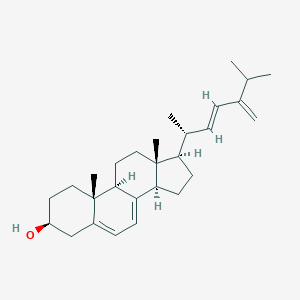
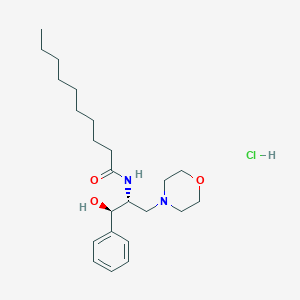
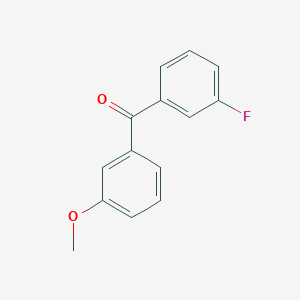
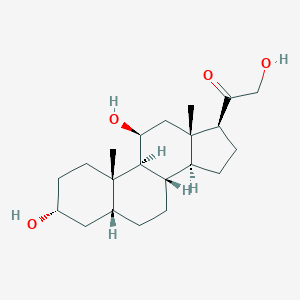
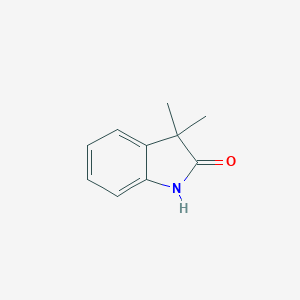
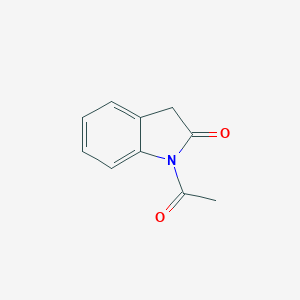
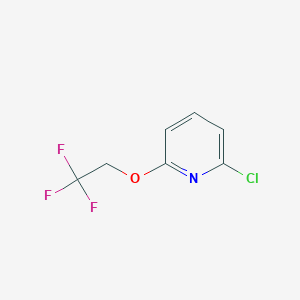
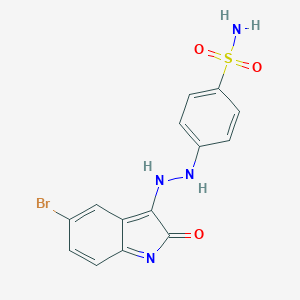
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
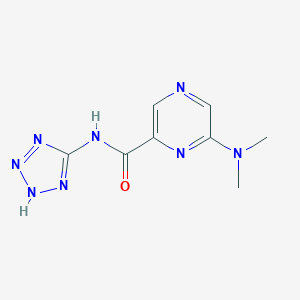
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
